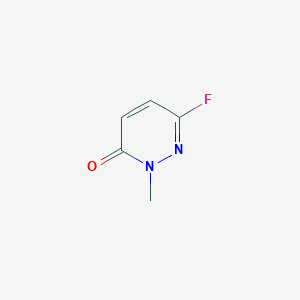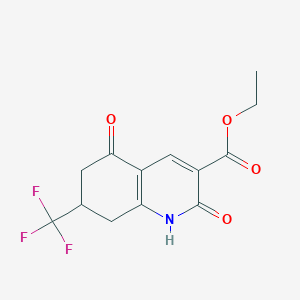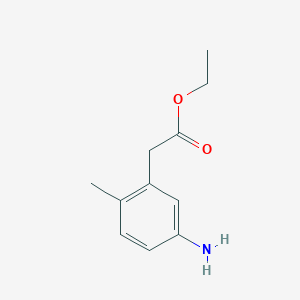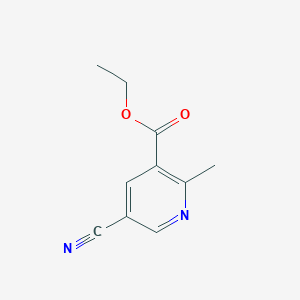![molecular formula C13H21NO4 B15229858 3-Tert-butyl 2-methyl 3-azabicyclo[4.1.0]heptane-2,3-dicarboxylate](/img/structure/B15229858.png)
3-Tert-butyl 2-methyl 3-azabicyclo[4.1.0]heptane-2,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Tert-butyl 2-methyl 3-azabicyclo[410]heptane-2,3-dicarboxylate is a bicyclic compound with a unique structure that includes a tert-butyl group, a methyl group, and two carboxylate groups
Vorbereitungsmethoden
The synthesis of 3-Tert-butyl 2-methyl 3-azabicyclo[4.1.0]heptane-2,3-dicarboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of a bicyclic amine with tert-butyl bromoacetate under basic conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and bases like sodium hydride or potassium carbonate .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
3-Tert-butyl 2-methyl 3-azabicyclo[4.1.0]heptane-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride to yield reduced derivatives.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-Tert-butyl 2-methyl 3-azabicyclo[4.1.0]heptane-2,3-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Tert-butyl 2-methyl 3-azabicyclo[4.1.0]heptane-2,3-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, depending on the specific pathways involved .
Vergleich Mit ähnlichen Verbindungen
3-Tert-butyl 2-methyl 3-azabicyclo[4.1.0]heptane-2,3-dicarboxylate can be compared with other similar compounds, such as:
- tert-Butyl 2-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate
- tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
- 2-(tert-butyl) 1-methyl 2-azabicyclo[4.1.0]heptane-1,2-dicarboxylate
These compounds share similar bicyclic structures but differ in the functional groups attached to the bicyclic core.
Eigenschaften
Molekularformel |
C13H21NO4 |
|---|---|
Molekulargewicht |
255.31 g/mol |
IUPAC-Name |
3-O-tert-butyl 2-O-methyl 3-azabicyclo[4.1.0]heptane-2,3-dicarboxylate |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(16)14-6-5-8-7-9(8)10(14)11(15)17-4/h8-10H,5-7H2,1-4H3 |
InChI-Schlüssel |
WHRCYGDYPQUYEA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC2CC2C1C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-bis[(1S)-2,2-dimethyl-1-naphthalen-1-ylpropyl]-4,5-dihydroimidazol-1-ium;iodide](/img/structure/B15229776.png)



![Methyl2-{[(3-methyloxetan-3-yl)methyl]amino}but-3-enoate](/img/structure/B15229803.png)




![3-Oxabicyclo[3.2.0]heptan-6-amine](/img/structure/B15229842.png)
![Benzo[d]isothiazol-5-ylmethanol](/img/structure/B15229844.png)

![tert-Butyl 2-hydroxy-1-methyl-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B15229850.png)

